2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride
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Overview
Description
2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to the benzene ring, along with an aniline moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method is the nitration of 2-bromo-4-methyl-5-(trifluoromethyl)aniline, followed by reduction to form the corresponding aniline derivative. The final step involves the formation of the hydrochloride salt by reacting the aniline derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of various substituted aniline derivatives.
Oxidation Reactions: Formation of nitro or nitroso compounds.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, methyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
Uniqueness
2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H8BrClF3N |
---|---|
Molecular Weight |
290.51 g/mol |
IUPAC Name |
2-bromo-4-methyl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7BrF3N.ClH/c1-4-2-6(9)7(13)3-5(4)8(10,11)12;/h2-3H,13H2,1H3;1H |
InChI Key |
JWONWTMEHHVARW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)N)Br.Cl |
Origin of Product |
United States |
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